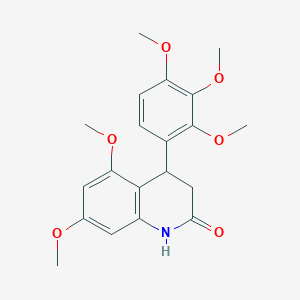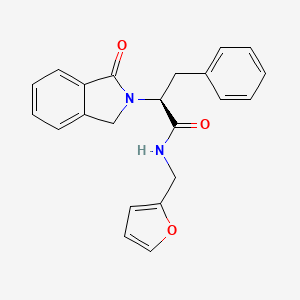
2,3,5,6-Tetrahydro-2-methyl-3-(4-methylphenyl)-5-(2-thienylcarbonyl)-2,6-methano-4H-1,3,5-benzoxadiazocin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-3-(4-METHYLPHENYL)-5-(2-THIENYLCARBONYL)-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(4-METHYLPHENYL)-5-(2-THIENYLCARBONYL)-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxadiazocin structure, followed by the introduction of the methyl, phenyl, and thienylcarbonyl groups through various substitution reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(4-METHYLPHENYL)-5-(2-THIENYLCARBONYL)-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
2-METHYL-3-(4-METHYLPHENYL)-5-(2-THIENYLCARBONYL)-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and mechanisms.
Biology: In biological research, the compound may be used to study enzyme interactions and cellular pathways. Its structural features can be leveraged to design inhibitors or activators of specific biological targets.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(4-METHYLPHENYL)-5-(2-THIENYLCARBONYL)-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE involves its interaction with molecular targets through various pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3-(4-METHYLPHENYL)-5-(2-THIENYLCARBONYL)-2,3,5,6-TETRAHYDRO-4H-1,3,5-BENZOXADIAZOCIN-4-ONE: A similar compound with a slightly different structure, which may result in different reactivity and applications.
2-METHYL-3-(4-METHYLPHENYL)-5-(2-THIENYLCARBONYL)-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-OL:
Uniqueness
The uniqueness of 2-METHYL-3-(4-METHYLPHENYL)-5-(2-THIENYLCARBONYL)-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE lies in its specific combination of functional groups and structural features
Properties
CAS No. |
900319-18-8 |
|---|---|
Molecular Formula |
C23H20N2O3S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
9-methyl-10-(4-methylphenyl)-12-(thiophene-2-carbonyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C23H20N2O3S/c1-15-9-11-16(12-10-15)25-22(27)24(21(26)20-8-5-13-29-20)18-14-23(25,2)28-19-7-4-3-6-17(18)19/h3-13,18H,14H2,1-2H3 |
InChI Key |
ONMBFASWCPKTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11428930.png)
![8-(4-ethoxyphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428932.png)


![1-ethyl-2-sulfanylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B11428957.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide](/img/structure/B11428958.png)
![N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11428974.png)

![N-(4-fluorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B11428995.png)

![3-(4-fluorophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429000.png)
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11429017.png)
![8-(2-methylphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429018.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11429023.png)
